molecular formula C12H10O3S2 B1324085 Ethyl 5-thenoyl-2-thiophene carboxylate CAS No. 890100-51-3

Ethyl 5-thenoyl-2-thiophene carboxylate

Cat. No. B1324085
M. Wt: 266.3 g/mol
InChI Key: QEDVWYBJFWQUDL-UHFFFAOYSA-N
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Description

Ethyl 5-thenoyl-2-thiophene carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical and pharmaceutical applications. The compound is structurally related to various thiophene derivatives that have been synthesized and characterized in recent studies, which have demonstrated their potential in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions or condensation reactions under mild conditions. For instance, a one-pot, three-component condensation was used to synthesize a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, demonstrating the versatility of such synthetic approaches . Similarly, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and its crystal structure was characterized, indicating the feasibility of obtaining well-defined crystalline structures of thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry and vibrational frequencies . For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and DFT calculations helped analyze its frontier molecular orbitals .

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions, including electrophilic bromination, which can be performed selectively to yield brominated thiophene derivatives . Other reactions include cyclization, condensation with various reagents, and reactions with diazo compounds to give fused thiophene derivatives with potential pharmaceutical uses . The reactivity of these compounds under different conditions highlights their utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting points, and reactivity, are influenced by their molecular structure. The presence of different functional groups can significantly alter these properties. For instance, the introduction of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and interaction with other molecules. The molecular electrostatic potential map of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate indicates electrophilic sites around the oxygen atom, which can be targeted in chemical reactions .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 5-thenoyl-2-thiophene carboxylate is a versatile compound used in various synthetic processes. For instance, Teiber and Müller (2012) demonstrated its use in a three-component synthesis to produce luminescent 2,4-disubstituted thiophene 5-carboxylates, leading to highly blue luminescent symmetrical terthiophenes and a quinquethiophene (Teiber & Müller, 2012). Abu‐Hashem et al. (2011) synthesized different fused and polyfunctional substituted thiophenes using a similar intermediate, which exhibited promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Reactivity and Derivative Formation

Mohareb et al. (2000) explored the reactivity of a related compound, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, towards benzoylacetonitrile, leading to the formation of various fused thiophene derivatives with high potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000). Additionally, Gomha et al. (2017) synthesized a novel compound involving ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate and reported its high in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

Molecular Structure and Analysis

The molecular structure and properties of compounds involving ethyl 5-thenoyl-2-thiophene carboxylate are also of interest. Akhileshwari et al. (2021) conducted a study on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, which involved crystal structure characterization and quantum chemical computations (Akhileshwari, Kiran, Sridhar, Sadashiva, & Lokanath, 2021).

properties

IUPAC Name

ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S2/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVWYBJFWQUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641792
Record name Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate

CAS RN

890100-51-3
Record name Ethyl 5-(2-thienylcarbonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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